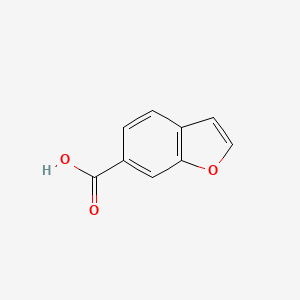

苯并呋喃-6-羧酸

描述

Benzofuran-6-carboxylic acid is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as it can serve as a core structure for the development of various pharmacologically active agents.

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in several studies. For instance, novel benzofuran-based carboxylic acid derivatives have been synthesized using an ureido linker to connect benzoic or hippuric acid moieties to benzofuran tails, which showed potential as cancer-related hCA IX isoform inhibitors . Another study reported the construction of benzofuran-3(2H)-one scaffolds with a quaternary center through Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . Additionally, a facile synthesis of benzofuran-2-yl benzo[h]quinoline-3-carboxylic acid derivatives was achieved via a one-pot reaction involving ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate and various substituted salicylaldehydes . A diversity-oriented synthesis approach was also employed to create libraries based on benzofuran scaffolds, utilizing salicylaldehydes, aryl boronic acids or halides, and amines .

Molecular Structure Analysis

Molecular docking studies, along with structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, have been investigated using DFT calculations. These studies have provided insights into the weak intermolecular interactions, nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity of these molecules .

Chemical Reactions Analysis

Benzofuran derivatives have been found to participate in various chemical reactions. For example, benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors, with the carboxylic acid and amino groups of the compounds forming key interactions with the enzyme . The synthesis of methylenedioxy-bearing benzofuran-2-yl-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction, highlighting the versatility of benzofuran derivatives in chemical synthesis . Moreover, benzofuran-2-carboxylic esters have been synthesized and evaluated as ischemic cell death inhibitors, with certain sulfur atom substitutions enhancing their potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters have demonstrated the importance of substituents on the benzofuran ring in determining biological activity . Additionally, the coordination reactions of benzofuran derivatives have been studied, with benzofuro[3,2-c]pyridine being used to prepare complexes with metals such as copper and cobalt, which exhibited high thermal stability . Lastly, benzofuran-2-carboxamide-benzylpyridinium salts have been synthesized as cholinesterase inhibitors, with their inhibitory activity being confirmed through spectroscopic methods .

科学研究应用

合成和配位反应

苯并呋喃衍生物已通过各种化学反应合成,重点关注它们的配位化学。例如,已经描述了从苯并呋喃-2-羧酸前体合成苯并呋并[3,2-c]吡啶衍生物,从而导致与 Cu 和 Co 等金属形成配合物。这些配合物表现出高热稳定性,暗示在材料科学中的潜在应用 (Mojumdar, Šimon, & Krutošíková, 2009)。

光谱性质和生物活性

研究还集中在苯并呋喃-羧酸衍生物的结构优化、分子对接分析和光谱性质上。这些研究提供了对这些化合物弱的分子间相互作用和非线性光学性质以及它们对癌症和微生物疾病的抑制作用的见解,展示了它们在药理学应用中的潜力 (Sagaama 等人,2020)。

β-内酰胺酶底物

衍生自苯并呋喃-2-羧酸的苯并呋喃酮已被合成作为潜在的 β-内酰胺酶底物和/或抑制剂。这些研究探讨了它们在水溶液中的稳定性以及作为 β-内酰胺酶底物的反应性,这与开发新抗生素有关 (Adediran 等人,2001)。

超分子相互作用

对苯并呋喃-2,3-二羧酸在其单阴离子形式中的超分子相互作用的研究已经确定了有机金属配合物中的氢键和π-π堆积相互作用。这项研究有助于理解这些相互作用的结构基础及其在分子工程中的潜在应用 (Koner & Goldberg, 2009)。

聚合物合成

由含有呋喃环的二酯-二羧酸合成的新的热稳定共聚(酯-酰胺)的合成证明了苯并呋喃衍生物在聚合物化学中的应用。这些聚合物表现出优异的热稳定性,并在各种工业应用中具有潜在用途 (Banihashemi & Toiserkani, 2004)。

安全和危害

Precautions must be taken when handling Benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

未来方向

Benzofuran compounds, including Benzofuran-6-carboxylic acid, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .

属性

IUPAC Name |

1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDHGRQELZPGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591395 | |

| Record name | 1-Benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-6-carboxylic acid | |

CAS RN |

77095-51-3 | |

| Record name | 1-Benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Benzofurancarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

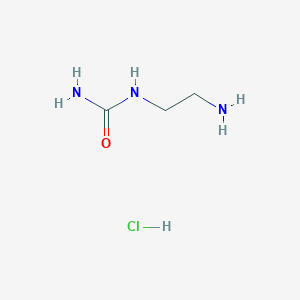

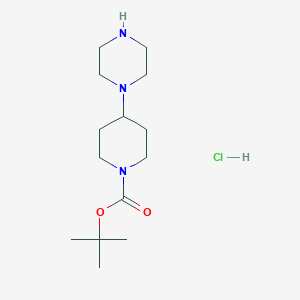

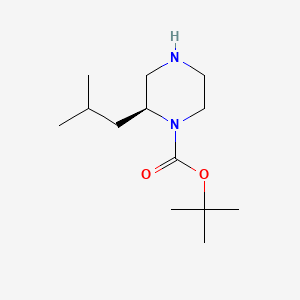

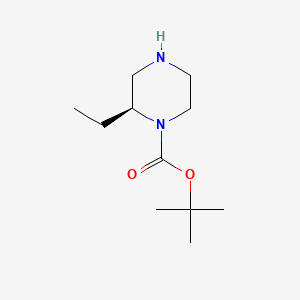

Procedure details

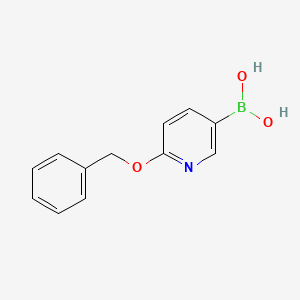

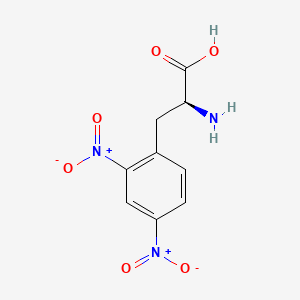

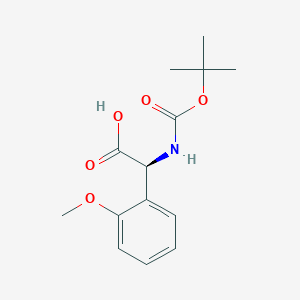

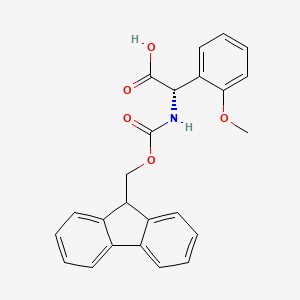

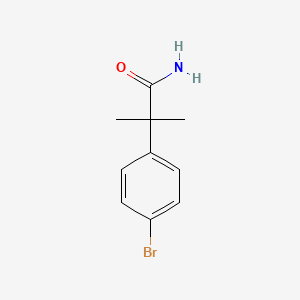

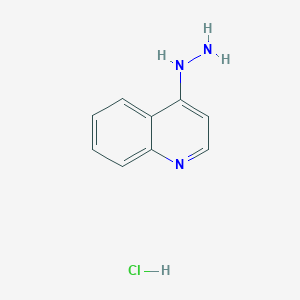

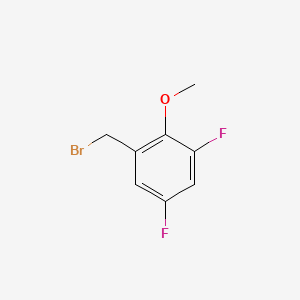

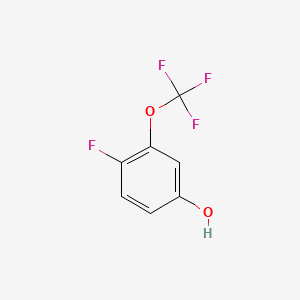

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。